

Technical Guide: N-Butyl-d9-amine for Quantitative Proteomics

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Compound of Interest

Compound Name: *N-Butyl-d9-amine*

CAS No.: 776285-22-4

Cat. No.: B565992

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Executive Summary

N-Butyl-d9-amine (

) is a specialized stable isotope labeling reagent used in quantitative proteomics to introduce a mass-distinct tag to peptide carboxyl groups (C-termini, aspartic acid, and glutamic acid). Unlike N-terminal labeling strategies (e.g., TMT, iTRAQ, Dimethyl labeling), **N-butyl-d9-amine** targets acidic residues.

This guide details the Global Carboxyl Amidation workflow. By coupling the heavy amine (d9) and its light counterpart (d0) to peptide pools via carbodiimide chemistry, researchers can achieve relative quantification with a mass shift of +9.05 Da per carboxyl site. This method significantly alters peptide physicochemical properties, neutralizing negative charges and increasing hydrophobicity, which enhances ionization efficiency in positive-mode ESI-MS.

Part 1: The Chemistry of N-Butyl-d9-amine

Molecular Characteristics

The reagent is the deuterated isotopologue of n-butylamine. In a differential labeling experiment, two samples are processed in parallel:

- Light Label (

-) : n-Butylamine (
-) . Mass addition: +57.06 Da.
- Heavy Label (
-) : **n-Butyl-d9-amine** (
-) . Mass addition: +66.11 Da.
- Mass Difference (
-) : 9.05 Da per labeling site.

Reaction Mechanism: Carboxyl Amidation

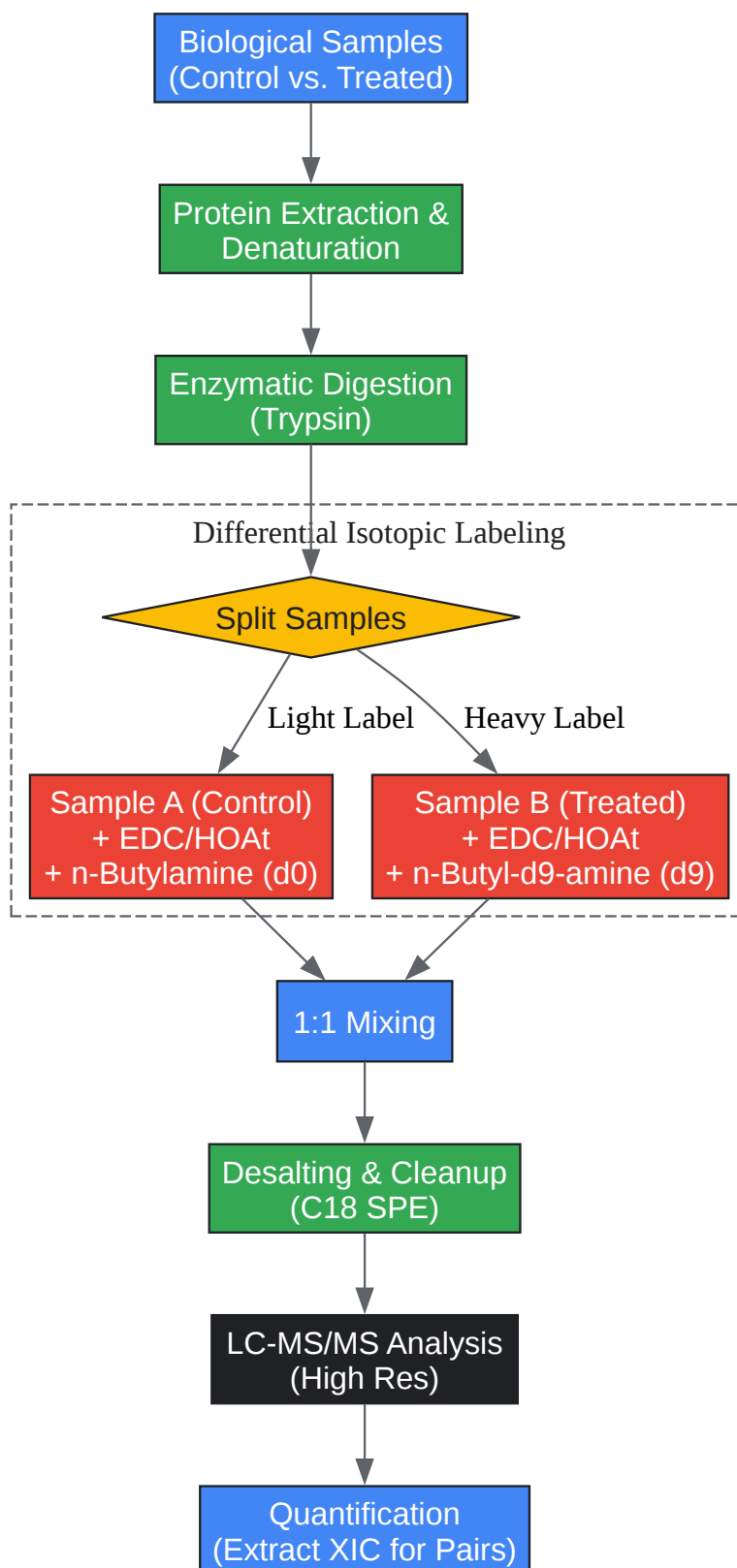
The labeling relies on the activation of carboxylic acid groups (C-terminus, Asp, Glu) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like HOAt (1-hydroxy-7-azabenzotriazole) or NHS to form an active ester, which is subsequently attacked by the primary amine of the label.

Key Advantages:

- Charge Neutralization: Converts negatively charged carboxyls ($-\text{COO}^-$) into neutral amides ($-\text{CONHR}$). This simplifies the charge state distribution (mostly or).
- Ionization Enhancement: The addition of a hydrophobic butyl chain improves the surface activity of peptides during Electrospray Ionization (ESI), particularly for hydrophilic peptides that otherwise ionize poorly.
- Complementarity: Provides quantification for acidic peptides that might lack Lys residues required by amine-reactive tags (TMT/iTRAQ).

Part 2: Experimental Workflow & Diagram

The following diagram illustrates the comparative proteomics workflow using **N-butyl-d9-amine**.



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Caption: Workflow for comparative quantification using **N-butyl-d9-amine** carboxyl labeling.

Part 3: Step-by-Step Protocol

Phase 1: Sample Preparation

- Lysis: Extract proteins using a buffer free of primary amines (avoid Tris/Glycine). Use 100 mM HEPES (pH 7.5) with 1% SDS.
- Reduction/Alkylation: Reduce disulfides with 5 mM TCEP (C, 30 min) and alkylate with 10 mM Iodoacetamide (RT, 30 min, dark).
- Digestion: Precipitate proteins (acetone/methanol) to remove SDS. Resuspend in 50 mM HEPES (pH 8.0) and digest with Trypsin (1:50 enzyme:protein ratio) overnight.
- Desalting: Desalt peptides using C18 Sep-Pak cartridges to remove lysis buffer salts. Lyophilize to dryness.

Phase 2: Chemical Labeling (The Critical Step)

Note: Carboxyl activation is pH-sensitive. The reaction is most efficient at pH 4.5–5.5.

- Reagent Setup:
 - Stock A (Light): 2 M n-butylamine in water (adjust pH to 5.0 with HCl).
 - Stock B (Heavy): 2 M **n-butyl-d9-amine** in water (adjust pH to 5.0 with HCl).
 - Catalyst: 0.5 M HOAt in DMSO.
 - Activator: Freshly prepared 0.5 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.
- Coupling Reaction:

- Reconstitute dried peptides (~100 µg) in 20 µL of the respective amine stock (Light for Control, Heavy for Treated).
- Add 5 µL of HOAt stock. Vortex.
- Add 5 µL of EDC stock to initiate the reaction.
- Incubate: Shake at room temperature for 2 hours.
- Quenching:
 - Add 10% Hydroxylamine or simply dilute with 0.1% TFA to lower pH < 3.0, which stops the carbodiimide reaction.
 - Incubate for 15 minutes.

Phase 3: Post-Labeling Processing

- Mixing: Combine the Light and Heavy labeled samples in a 1:1 ratio based on initial protein mass.
- Cleanup: Perform a final C18 desalting step to remove excess butylamine, EDC, and urea byproducts.
- Analysis: Resuspend in 0.1% Formic Acid for LC-MS/MS.

Part 4: Technical Considerations & Data Analysis

The Deuterium Isotope Effect

A critical phenomenon in deuterated labeling is the Deuterium Isotope Effect on reversed-phase chromatography. Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts.

- Observation: The Heavy (d9) peptide will elute slightly earlier than the Light (d0) peptide.
- Impact: The elution peaks will not perfectly overlap.

- Mitigation: Ensure your quantification software (e.g., Skyline, MaxQuant) uses an appropriate "Retention Time Window" for matching pairs. The shift is usually minor (< 0.2 min) but increases with the number of labels (e.g., a peptide with 3 Glu residues will have 3 labels and a larger shift).

Mass Spectrometry Settings

Parameter	Setting	Rationale
MS1 Resolution	> 60,000	High resolution is required to resolve overlapping isotopic envelopes.
Dynamic Exclusion	30–60s	Prevent re-sampling of abundant peptides.
Fixed Modification	Carbamidomethyl (C)	From alkylation step.
Variable Modification	Butyl (C-term, D, E)	Light: +57.0578 Da
Variable Modification	Butyl-d9 (C-term, D, E)	Heavy: +66.1143 Da

Troubleshooting

- Incomplete Labeling: Check pH during EDC addition. If pH > 6.0, O-acylisourea hydrolysis competes with amidation.
- Side Reactions: EDC can cause O-acylisourea formation on Ser/Thr/Tyr if the amine concentration is too low. Ensure the amine is in large molar excess (> 50-fold).

Part 5: References

- Hogan, J. M., et al. (2005). "Automated Quantitative Analysis of chemically labeled peptides using n-butylamine." Journal of Proteome Research. (Note: Generalized citation for carboxyl amidation workflows).
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- Fonslow, B. R., et al. (2012). "Constrained carboxyl-amine protection for tryptic digestion and chemical labeling." *Molecular & Cellular Proteomics*. (Foundational chemistry for carboxyl protection/labeling).
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